N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with various alkyl groups. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine typically involves the condensation of appropriate pyrazole derivatives. One common method involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carbaldehyde with 1-isopropyl-4-methyl-1H-pyrazol-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be substituted with various functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts for various chemical processes .
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the metal ions involved .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
- 1-Isopropyl-4-methyl-1H-pyrazol-3-amine
- 3,5-Dimethyl-1H-pyrazole
Uniqueness
N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine is unique due to its dual pyrazole ring structure, which provides distinct chemical and biological properties. This structural feature allows it to form stable coordination complexes with metal ions, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C13H22ClN5 |
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Molecular Weight |
283.80 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H21N5.ClH/c1-9(2)18-8-10(3)13(16-18)14-7-12-6-11(4)15-17(12)5;/h6,8-9H,7H2,1-5H3,(H,14,16);1H |
InChI Key |
PBHWFACXTXWDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNC2=NN(C=C2C)C(C)C)C.Cl |
Origin of Product |
United States |
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